molecular formula C4H7NO2 B7768994 2,3-Butanedione monoxime CAS No. 17019-25-9

2,3-Butanedione monoxime

Cat. No.: B7768994
CAS No.: 17019-25-9
M. Wt: 101.10 g/mol
InChI Key: FSEUPUDHEBLWJY-HWKANZROSA-N
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Description

Diacetyl monoxime is a chemical compound with the formula CH₃C(O)C(NOH)CH₃. This compound is known for its biological effects, including the inhibition of certain ATPases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetyl monoxime can be synthesized from butanone by reacting it with ethyl nitrite . The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of diacetyl monoxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diacetyl monoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can participate in substitution reactions to form various compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

Diacetyl monoxime exerts its effects by inhibiting certain ATPases. These enzymes are crucial for energy transfer within cells. By inhibiting ATPases, diacetyl monoxime can affect various cellular processes . The exact molecular targets and pathways involved in this inhibition are still under investigation.

Comparison with Similar Compounds

Uniqueness: Diacetyl monoxime is unique due to its ability to inhibit ATPases and its use in the colorimetric determination of urea. Its role as an intermediate in the synthesis of dimethylglyoxime also sets it apart from other similar compounds .

Properties

IUPAC Name

(3E)-3-hydroxyiminobutan-2-one
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InChI

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+
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InChI Key

FSEUPUDHEBLWJY-HWKANZROSA-N
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Canonical SMILES

CC(=NO)C(=O)C
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Isomeric SMILES

C/C(=N\O)/C(=O)C
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Molecular Formula

C4H7NO2
Record name 2-OXIME 2,3-BUTANEDIONE
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Molecular Weight

101.10 g/mol
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Physical Description

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
Record name 2-OXIME 2,3-BUTANEDIONE
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Boiling Point

365 to 367 °F at 760 mmHg (NTP, 1992)
Record name 2-OXIME 2,3-BUTANEDIONE
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
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CAS No.

57-71-6, 17019-25-9
Record name 2-OXIME 2,3-BUTANEDIONE
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Record name 2,3-Butanedione, 2-oxime
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Melting Point

171 to 172 °F (NTP, 1992)
Record name 2-OXIME 2,3-BUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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